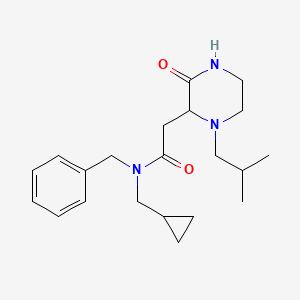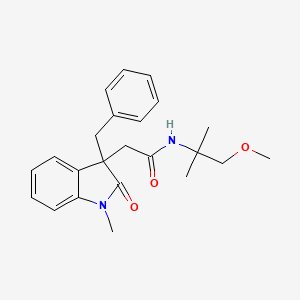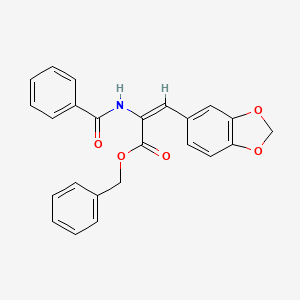
N-benzyl-N-(cyclopropylmethyl)-2-(1-isobutyl-3-oxo-2-piperazinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-(cyclopropylmethyl)-2-(1-isobutyl-3-oxo-2-piperazinyl)acetamide is a chemical compound that has been extensively researched for its potential use in various scientific applications. This compound is commonly referred to as Boc-PIP and is a derivative of piperazine.
Mecanismo De Acción
Boc-PIP has been shown to act as a selective antagonist of the dopamine D3 receptor. This receptor is involved in the regulation of various physiological processes, including mood, movement, and reward. By blocking the activity of this receptor, Boc-PIP may have potential therapeutic applications in the treatment of various disorders, including addiction and schizophrenia.
Biochemical and Physiological Effects:
Boc-PIP has been shown to have a number of biochemical and physiological effects. In addition to its activity as a dopamine D3 receptor antagonist, Boc-PIP has also been shown to inhibit the activity of the enzyme acetylcholinesterase. This enzyme is involved in the breakdown of the neurotransmitter acetylcholine and is the target of many drugs used to treat Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Boc-PIP in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to study the function of this receptor in isolation, without the confounding effects of other receptors. However, one limitation of using Boc-PIP is its relatively low potency, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research involving Boc-PIP. One area of interest is the development of more potent derivatives of the compound, which may have greater therapeutic potential. Another area of research is the exploration of the compound's effects on other physiological processes, such as inflammation and pain. Additionally, Boc-PIP may have potential applications in the development of new drugs for the treatment of addiction and other psychiatric disorders.
Métodos De Síntesis
The synthesis of Boc-PIP involves several steps, including the protection of the piperazine ring, the introduction of a benzyl group, and the subsequent deprotection of the piperazine ring. The final product is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
Boc-PIP has been studied for its potential use in a variety of scientific applications. One area of research has focused on the compound's ability to act as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that are involved in many physiological processes and are the target of many drugs.
Propiedades
IUPAC Name |
N-benzyl-N-(cyclopropylmethyl)-2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2/c1-16(2)13-23-11-10-22-21(26)19(23)12-20(25)24(15-18-8-9-18)14-17-6-4-3-5-7-17/h3-7,16,18-19H,8-15H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVDUUVBEYHONL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCNC(=O)C1CC(=O)N(CC2CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![isobutyl 2-[(4-butoxybenzoyl)amino]-3-phenylacrylate](/img/structure/B5427591.png)

![2-[{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}(methyl)amino]benzoic acid](/img/structure/B5427599.png)
![7-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5427603.png)


![2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5427621.png)
![1-[4-(5-tert-butyl-1H-1,2,3-triazol-1-yl)phenyl]-3-(2-furyl)-2-propen-1-one](/img/structure/B5427633.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5427644.png)

![methyl 2-(5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5427654.png)
![1'-[(3-methylpyridin-2-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5427665.png)
![2-[2-chloro-4-(morpholin-4-ylsulfonyl)phenoxy]-N-cyclohexylacetamide](/img/structure/B5427680.png)
![(3S*,4R*)-1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-methoxypiperidin-4-amine](/img/structure/B5427687.png)